4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
Beschreibung
Structural Classification and Nomenclature
The compound 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine belongs to the class of substituted pyrimidine derivatives that incorporate both pyridine and phenyl moieties within their molecular framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound represents a complex heterocyclic amine where the pyrimidine ring serves as the central scaffold, substituted at the 4-position with a phenyl group that bears a substituted pyridine ring at its para position. The systematic naming reflects the hierarchical structure, beginning with the pyrimidine core and proceeding through the phenyl linker to the terminal substituted pyridine ring.
The molecular architecture of this compound can be deconstructed into several key structural elements that define its chemical behavior and potential biological activity. The pyrimidine ring, containing nitrogen atoms at positions 1 and 3, provides a basic heterocyclic framework that is isomeric with other diazines such as pyrazine and pyridazine. The phenyl group functions as a spacer unit that connects the pyrimidine core to the pyridine ring system, allowing for optimal spatial arrangement of the pharmacophoric elements. The pyridine ring itself carries two significant substituents: a dimethylamino group at the 6-position and a trifluoromethyl group at the 4-position, both of which substantially influence the electronic properties and lipophilicity of the molecule.
The presence of the trifluoromethyl group represents a particularly important structural feature, as this moiety is known to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions. The dimethylamino group provides a basic center that can participate in hydrogen bonding interactions and may undergo protonation under physiological conditions. The 2-ylamine group on the pyrimidine ring serves as another potential hydrogen bond donor and acceptor site, contributing to the overall binding profile of the compound.
Structural analysis reveals that this compound shares similarities with other bioactive pyrimidine derivatives that have been extensively studied in medicinal chemistry contexts. The incorporation of multiple nitrogen-containing heterocycles within a single molecular framework follows established design principles for developing compounds with enhanced binding selectivity and potency. The strategic placement of electron-withdrawing trifluoromethyl groups alongside electron-donating dimethylamino groups creates a balanced electronic environment that may contribute to favorable pharmacological properties.
Historical Context of Pyridine-Phenyl-Pyrimidine Compounds
The development of pyridine-phenyl-pyrimidine hybrid compounds represents a significant evolution in heterocyclic chemistry that can be traced back to early investigations of pyrimidine derivatives in the late 19th and early 20th centuries. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the parent compound was first prepared by Gabriel and Colman in 1900. This foundational work established the chemical principles that would later enable the synthesis of more complex multi-ring systems incorporating pyrimidine cores.
The historical progression toward pyridine-phenyl-pyrimidine compounds reflects the broader trend in medicinal chemistry toward designing molecules that combine multiple pharmacophoric elements within single structures. Early research demonstrated that pyrimidine derivatives exhibited diverse biological activities, including roles as nucleobase analogs in nucleic acid chemistry. The recognition that pyrimidines could serve as versatile scaffolds for drug development led to extensive structure-activity relationship studies that identified key substitution patterns associated with enhanced biological activity.
The incorporation of pyridine rings into pharmaceutical compounds has an equally rich history, with pyridine derivatives being recognized for their presence in numerous natural products and synthetic drugs. The development of methods for functionalizing pyridine rings, particularly through C-H activation strategies, has enabled the synthesis of increasingly complex pyridine-containing molecules. Recent advances in palladium-catalyzed C-H activation and functionalization reactions have made it possible to construct elaborate pyridine-phenyl-pyrimidine frameworks with precise regiocontrol.
The evolution of synthetic methodologies has been particularly important for accessing compounds like this compound. Traditional approaches to multi-ring heterocyclic synthesis often required lengthy linear sequences with limited flexibility for structural modification. Modern cross-coupling reactions, particularly Suzuki-Miyaura and related transformations, have revolutionized the field by enabling convergent synthetic strategies that allow for efficient assembly of complex molecular architectures.
The development of skeletal editing reactions has also contributed significantly to the accessibility of pyridine-pyrimidine hybrid compounds. Recent work has demonstrated that pyrimidines can be converted to pyridines through two-atom swap skeletal editing strategies, providing new pathways for accessing diverse heterocyclic frameworks. These methodological advances have expanded the chemical space accessible to medicinal chemists working with pyridine-phenyl-pyrimidine systems.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass fundamental principles of molecular design and function. This compound exemplifies the concept of privileged scaffolds in medicinal chemistry, where certain structural motifs appear repeatedly in bioactive molecules due to their favorable interaction profiles with biological targets. The combination of pyrimidine and pyridine rings within a single molecule creates opportunities for multitarget engagement, a strategy increasingly recognized as valuable for addressing complex diseases.
From a theoretical perspective, this compound demonstrates important principles of aromatic chemistry and electronic structure. Both pyrimidine and pyridine rings are aromatic heterocycles that follow Hückel's 4n+2 rule, with each ring containing six π-electrons in conjugated systems. The pyrimidine ring, with nitrogen atoms at positions 1 and 3, exhibits reduced electron density compared to benzene due to the electron-withdrawing nature of the nitrogen atoms. Similarly, the pyridine ring shows uneven electron distribution, with the nitrogen atom creating a localized dipole moment.
The incorporation of trifluoromethyl substituents represents a significant advancement in fluorine chemistry applications within heterocyclic systems. Trifluoromethyl groups are highly electronegative and lipophilic, properties that can dramatically alter the pharmacokinetic and pharmacodynamic profiles of parent compounds. The strategic placement of this group on the pyridine ring creates electronic effects that propagate through the conjugated system, potentially influencing binding interactions with biological targets.
The dimethylamino group contributes additional complexity to the electronic structure, serving as an electron-donating substituent that can modulate the basicity and nucleophilicity of the pyridine nitrogen. This creates an interesting electronic balance within the molecule, where electron-withdrawing and electron-donating groups are positioned to create optimal charge distribution for biological activity. Such careful electronic tuning is characteristic of sophisticated drug design strategies.
The phenyl linker group plays a crucial structural role by providing appropriate spatial separation between the pyrimidine and pyridine pharmacophores. This spacing allows each heterocyclic component to interact independently with binding sites while maintaining the overall molecular integrity. The para-substitution pattern on the phenyl ring ensures linear molecular geometry that may be important for accessing elongated binding pockets in target proteins.
Research Evolution and Current State of Knowledge
Current research on pyridine-phenyl-pyrimidine compounds has evolved significantly from early structure-activity relationship studies to sophisticated approaches involving computational modeling, high-throughput screening, and advanced synthetic methodologies. The field has been particularly influenced by the recognition that such hybrid compounds can function as dual or multitarget inhibitors, addressing the limitations of single-target approaches in complex disease states. Recent investigations have focused on understanding how structural modifications within these frameworks influence selectivity profiles and binding kinetics.
Contemporary research methodologies have revealed that compounds containing pyrimidine-phenyl-pyridine architectures often exhibit enhanced binding affinities compared to simpler analogs. Molecular dynamics simulations and X-ray crystallographic studies have provided detailed insights into the binding modes of these compounds, revealing how different structural elements contribute to overall activity. These studies have demonstrated that the protonated amine groups in such compounds typically establish strong interactions with catalytic sites, while the aromatic ring systems engage in π-π stacking interactions with protein binding pockets.
The development of new synthetic approaches has been a major focus of recent research efforts. Advanced palladium-catalyzed reactions have enabled the efficient construction of complex pyridine-phenyl-pyrimidine frameworks through C-H activation strategies. These methodologies have proven particularly valuable for late-stage functionalization approaches, where bioactive compounds can be modified to optimize their properties without requiring complete resynthesis.
Recent work on skeletal editing has opened new avenues for accessing diverse pyridine-pyrimidine hybrid structures. The development of two-atom swap strategies that can convert pyrimidines to pyridines under mild conditions has provided chemists with powerful tools for structural diversification. These approaches are particularly valuable for medicinal chemistry applications, where rapid analog synthesis is essential for structure-activity relationship development.
Current understanding of the biological activities associated with pyridine-phenyl-pyrimidine compounds has been enhanced by high-throughput screening approaches and computational drug design methods. Studies have revealed that such compounds can function as effective inhibitors of various enzyme classes, including kinases, cholinesterases, and other therapeutic targets. The ability to modulate multiple targets simultaneously has made these compounds attractive candidates for addressing complex diseases that involve multiple pathogenic pathways.
The state of knowledge regarding structure-activity relationships in this compound class has advanced significantly through systematic analog synthesis and biological evaluation. Research has demonstrated that specific substitution patterns on both the pyridine and pyrimidine rings can dramatically influence activity profiles. The positioning of electron-withdrawing groups like trifluoromethyl and electron-donating groups like dimethylamino has been shown to create synergistic effects that enhance binding affinity and selectivity.
Future research directions in this field are likely to focus on expanding the accessible chemical space through new synthetic methodologies and exploring applications in emerging therapeutic areas. The development of more efficient skeletal editing approaches may enable rapid diversification of existing lead compounds, while advances in computational modeling will continue to guide rational design efforts. The integration of artificial intelligence and machine learning approaches into drug design workflows may also accelerate the discovery of new bioactive compounds within this structural class.
Eigenschaften
IUPAC Name |
4-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c1-26(2)16-10-13(18(19,20)21)9-15(24-16)12-5-3-11(4-6-12)14-7-8-23-17(22)25-14/h3-10H,1-2H3,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNHDGGPKOIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine (commonly referred to as DTPP) belongs to a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of DTPP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DTPP has the molecular formula and a molecular weight of 373.36 g/mol. The structure features a pyrimidine ring substituted with a phenyl group that contains a dimethylamino and trifluoromethyl substituent, contributing to its unique reactivity and biological profile.
DTPP exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : DTPP has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation. For example, it targets the FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment.
- Cell Cycle Arrest : Studies indicate that DTPP can induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation in various cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, which is crucial for therapeutic efficacy against tumors.
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with DTPP:
Case Studies
- FLT3 Inhibition in AML : A study demonstrated that DTPP effectively inhibited FLT3-ITD mutants with GI50 values ranging from 30 to 80 nM, showcasing selectivity over wild-type FLT3 and cKIT. This selectivity underscores its potential for targeted therapy in AML without affecting normal hematopoietic cells significantly .
- Antitumor Activity : In vivo studies using mouse xenograft models showed that DTPP significantly suppressed tumor growth in FLT3-ITD-positive models, indicating its potential as a therapeutic agent in treating specific types of leukemia .
- Mechanistic Insights : Further investigations revealed that DTPP's mechanism involves suppression of FLT3 phosphorylation and downstream signaling pathways, leading to reduced cell viability and enhanced apoptosis in treated cells .
Wissenschaftliche Forschungsanwendungen
Reactivity and Solubility
The presence of polar functional groups enhances the compound's solubility in various solvents, making it suitable for different chemical environments.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible activity against various diseases, particularly cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study explored the efficacy of similar pyrimidine derivatives in inhibiting tumor growth. The findings indicated that modifications to the pyrimidine ring could enhance cytotoxicity against cancer cell lines, suggesting that 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine may exhibit similar properties when optimized.
Biochemical Pathways
Research indicates that compounds with similar structures can modulate biochemical pathways by acting as enzyme inhibitors or agonists. The dual functionality of the dimethylamino and trifluoromethyl groups may allow for selective interactions with target proteins.
Example Application: Enzyme Inhibition
A derivative of this compound was shown to inhibit a specific kinase involved in cancer progression. This highlights the potential for developing targeted therapies using this structural framework .
Material Sciences
In addition to biological applications, this compound's unique properties make it suitable for use in material sciences, particularly in the development of organic electronics and sensors.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has demonstrated that similar compounds can be utilized as emissive materials in OLEDs, enhancing light emission efficiency due to their electronic properties. The incorporation of trifluoromethyl groups has been linked to improved charge transport characteristics .
Data Tables
| Method | Description | Yield |
|---|---|---|
| A | Reaction of pyridine derivatives with amines | High |
| B | Coupling reactions involving halogenated pyrimidines | Moderate |
| C | Multi-step synthesis from basic pyridine structures | Variable |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Molecular Properties
The following table compares the target compound with analogs differing in substituents or core structures:
Structural and Functional Insights
Trifluoromethyl (CF₃) vs. Chloro (Cl) Substituents :
- The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to the electron-withdrawing Cl in 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine. This may enhance membrane permeability in biological systems .
- Chloro-substituted analogs (e.g., ) exhibit antibacterial properties, whereas CF₃-containing compounds are often explored for kinase inhibition due to their bulkier, hydrophobic nature .
In contrast, methoxy (OCH₃) or thienylmethyl substituents () may reduce polarity, affecting solubility .
Heterocyclic Variations :
- Piperidine-substituted analogs () show improved solubility due to the basic nitrogen in the piperidine ring, whereas rigid pyridine-pyrimidine scaffolds (target compound) may prioritize target selectivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity and yield be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling pyridine and pyrimidine precursors. For example, Cieplik et al. (2013) synthesized analogous pyrimidine derivatives via nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions under inert conditions (argon), using Pd(PPh₃)₄ as a catalyst . Key steps include:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Yield Optimization: Reaction temperature (80–100°C) and stoichiometric control of trifluoromethyl-substituted intermediates are critical.
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Methodological Answer: Combined spectroscopic and crystallographic methods are used:
- X-ray Crystallography: Dihedral angles between pyrimidine and aryl rings (e.g., 12.8°–86.1°) reveal conformational flexibility . Intramolecular N–H⋯N hydrogen bonds (e.g., 2.02 Å) stabilize the structure .
- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) confirms substituent integration; FT-IR identifies NH₂ stretches (~3400 cm⁻¹) .
Q. How do substituents (e.g., trifluoromethyl, dimethylamino) influence bioactivity and pharmacokinetics?
Methodological Answer:
- Trifluoromethyl (CF₃): Enhances lipophilicity (logP ↑ 0.5–1.0) and metabolic stability by resisting oxidative degradation .
- Dimethylamino (NMe₂): Modulates electronic effects (Hammett σ ≈ -0.15), increasing affinity for hydrophobic enzyme pockets .
- Structure-Activity Relationship (SAR): Replace CF₃ with Cl or Me in analogs reduces inhibitory potency (IC₅0 ↑ 2–3 fold) against CDK enzymes .
Experimental Design Tip: Use isosteric replacements (e.g., CF₃ → Cl) and compare IC₅0 values via kinase inhibition assays (ATP competition) .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?
Methodological Answer: Contradictions arise from assay conditions or cellular context. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP concentrations (1 mM) in kinase assays .
- Metabolic Profiling: LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP depletion in cancer vs. bacterial cells) .
Case Study: Cieplik et al. (2013) reported antifungal activity (MIC = 8 µg/mL) but no cytotoxicity in HEK293 cells (IC₅0 > 50 µM), attributed to selective uptake in fungal membranes .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
Q. How are polymorphism and crystal packing effects characterized?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
